molecular formula C24H20 B8728301 3,4,9,10-Tetramethylperylene CAS No. 120651-41-4

3,4,9,10-Tetramethylperylene

Cat. No.: B8728301
CAS No.: 120651-41-4
M. Wt: 308.4 g/mol
InChI Key: GGAICEUWBLOHKK-UHFFFAOYSA-N
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Description

3,4,9,10-Tetramethylperylene is a methyl-substituted perylene derivative of significant interest in advanced materials research. As a member of the perylene family, it is characterized by a large, planar aromatic core, which is engineered in this case with methyl groups to enhance solubility and tune its electronic properties. This compound is valued for its potential application in organic electronic devices and as a metal-free photocatalyst. In the field of environmental remediation, related perylene diimide structures have demonstrated exceptional efficiency as metal-free photocatalysts for activating peroxymonosulfate (PMS) under visible light. This process generates reactive oxygen species, such as sulfate radicals, for the rapid degradation of organic pollutants in wastewater . The perylene core is known for its high photostability and potential for high fluorescence quantum yield, making it a promising candidate for light-emitting diodes, laser dyes, and as a component in organic photovoltaic cells . Researchers can leverage the structural robustness and tunable photophysical properties of this compound to develop next-generation sustainable catalytic systems and optoelectronic materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

120651-41-4

Molecular Formula

C24H20

Molecular Weight

308.4 g/mol

IUPAC Name

3,4,9,10-tetramethylperylene

InChI

InChI=1S/C24H20/c1-13-5-9-17-19-11-7-15(3)22-16(4)8-12-20(24(19)22)18-10-6-14(2)21(13)23(17)18/h5-12H,1-4H3

InChI Key

GGAICEUWBLOHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Perylene (Unsubstituted)

  • Structural Differences : Perylene lacks substituents, resulting in a planar geometry with strong π-π stacking. TMP’s methyl groups induce steric strain, distorting the molecular planarity .
  • Photophysical Properties: TMP exhibits a fluorescence quantum yield lower than perylene due to enhanced non-radiative decay from steric strain. TMP’s fluorescence is more efficiently quenched by nitro compounds (e.g., nitromethane, nitrobenzene) via charge-transfer mechanisms, attributed to methyl groups increasing electron density at the perylene core .
  • Electrochemical Behavior : TMP forms radical cation salts (e.g., TMP₂PF₆·CH₂Cl₂) with distinct solid-state conductivity, differing from perylene’s unsubstituted analogs due to modified stacking from methyl-induced distortions .

Perylene-3,4,9,10-Tetracarboxylic Dianhydride (PTCDA)

  • Functional Groups : PTCDA has electron-withdrawing anhydride groups at the "bay" positions, contrasting with TMP’s electron-donating methyl groups.
  • Optical Properties: PTCDA exhibits strong absorption in the visible range (λmax ~ 470 nm) and excimer emission in aggregated states. TMP lacks anhydride groups, resulting in a blue-shifted absorption (λmax ~ 420 nm) and monomer-dominated fluorescence .
  • Morphology : PTCDA forms platelet-like crystals due to directional hydrogen bonding, while TMP’s methyl groups promote disordered aggregation, as seen in spherical or amorphous morphologies .

Perylene Diimides (PTCDIs)

  • Examples: N,N′-di(dodecyl)-PTCDI (DD-PTCDI) and N,N′-di(nonyldecyl)-PTCDI (ND-PTCDI) .
  • Side-Chain Effects: DD-PTCDI forms 1D nanobelts via strong π-π stacking, while ND-PTCDI’s bulky side chains produce 0D nanoparticles. TMP’s methyl groups, though smaller, similarly disrupt π-stacking, leading to less ordered assemblies compared to PTCDIs .
  • Optical Shifts: DD-PTCDI shows a 30 nm red-shifted emission compared to ND-PTCDI.

Chlorinated Perylene Derivatives

  • Example : 1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives .
  • Electronic Tuning: Chlorine atoms at bay positions lower LUMO levels, enhancing electron-accepting properties. TMP’s methyl groups raise HOMO levels, making it a better electron donor .

Key Data Tables

Table 1: Photophysical Properties

Compound λ_abs (nm) λ_em (nm) Quantum Yield Quenching Efficiency (Nitrobenzene)
Perylene 440 470 0.95 Low
TMP 420 500 0.60 High
PTCDA 470 580* 0.30 Moderate
DD-PTCDI 525 650 0.20 Low

*Excimer emission in aggregates. Sources: .

Table 2: Solid-State and Electrochemical Properties

Compound Conductivity (S/cm) Morphology Redox Activity
TMP₂PF₆·CH₂Cl₂ 10⁻³–10⁻² Disordered stacks Irreversible oxidation
PTCDA Insulating Platelet crystals N/A
Chlorinated Perylene N/A Nanofibers Reversible reduction

Sources: .

Q & A

Basic Research: What are the standard protocols for synthesizing 3,4,9,10-tetramethylperylene derivatives, and how can reaction conditions be optimized?

Answer:
Synthesis typically begins with functionalizing perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) via nucleophilic substitution or condensation reactions. For example:

  • Methylation : React PTCDA with methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF) under reflux (120–140°C) for 24–72 hours. Use potassium carbonate as a base to deprotonate reactive sites .
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for anhydrous conditions, while N-methyl-2-pyrrolidone (NMP) facilitates high-temperature reactions .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify derivatives using column chromatography (silica gel, eluent: DCM/hexane) or recrystallization from ethanol .

Basic Research: Which spectroscopic and structural characterization techniques are most effective for confirming the purity and structure of this compound?

Answer:

  • Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to verify stoichiometry (deviation < 0.3% expected) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in CDCl3_3 to identify methyl group protons (δ 2.5–3.0 ppm) and aromatic backbone signals (δ 7.5–8.5 ppm). Anhydride carbonyls appear at δ 160–170 ppm in 13C^{13}C-NMR .
  • X-ray Diffraction (XRD) : Analyze single crystals to confirm π-stacking distances (typically 3.3–3.5 Å for perylene derivatives) and intermolecular interactions .

Advanced Research: How can researchers resolve contradictions in reported optical absorption spectra of this compound derivatives?

Answer:
Discrepancies in UV-Vis spectra often arise from aggregation effects or solvent polarity:

  • Concentration Control : Use Hellma cuvettes with pathlengths adjusted to maintain absorbance < 1.0 (e.g., 0.01 mm pathlength for 90 mM solutions) to avoid aggregation artifacts .
  • Solvent Screening : Compare spectra in aprotic (e.g., chloroform) vs. protic solvents (e.g., H2_2SO4_4). Acidic conditions protonate carbonyl groups, shifting absorption maxima by 20–30 nm .
  • Z-Scan Analysis : For nonlinear optical studies, use picosecond closed-aperture Z-scan at 532 nm to decouple absorptive and refractive contributions .

Advanced Research: What strategies are recommended for functionalizing this compound at specific positions to modify electronic properties?

Answer:

  • Bay-Region Functionalization : Introduce electron-withdrawing groups (e.g., Cl, Br) via bromination using Br2_2/H2_2SO4_4 at 0–5°C. Subsequent Suzuki coupling with aryl boronic acids enables π-extension .
  • Peri-Position Modification : React monoanhydride intermediates with amines (e.g., didodecylamine) in NMP at 90°C under N2_2 to install alkyl chains, enhancing solubility and charge transport .
  • Computational Guidance : Use DFT to predict HOMO/LUMO shifts. For example, tert-butyl groups at 2,5-positions lower LUMO by 0.3 eV, improving electron affinity .

Basic Research: What are the critical considerations for achieving high solubility of this compound in aqueous systems for photophysical studies?

Answer:

  • Hydrolysis of Anhydrides : Treat PTCDA with 0.5 M KOH to form water-soluble perylene tetracarboxylate salts. Sonication for 45 minutes ensures complete hydrolysis .
  • Surfactant-Assisted Dispersion : Use sodium dodecyl sulfate (SDS) or CTAB to stabilize aggregates in water. Monitor dynamic light scattering (DLS) for particle size < 100 nm .
  • pH Control : Maintain pH > 10 to prevent protonation of carboxylate groups, which reduces solubility.

Advanced Research: How can advanced computational methods complement experimental data in understanding charge transfer mechanisms of this compound on 2D materials?

Answer:

  • DFT + STM Synergy : Simulate adsorption geometries on h-BN/Ni(111) using VASP or Gaussian. Compare with scanning tunneling microscopy (STM) topographies to validate interface dipole moments .
  • Photoelectron Orbital Tomography (POT) : Map experimental molecular orbitals against DFT-predicted charge density distributions to identify integer charge transfer states .
  • Transient Absorption Spectroscopy : Couple with TD-DFT to resolve exciton dissociation kinetics at organic/2D material interfaces.

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